![molecular formula C21H27ClN4O2S B2573277 3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034444-08-9](/img/structure/B2573277.png)
3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Tetrahydroquinazoline Derivatives Synthesis
- Tetrahydroquinazoline derivatives, a class of compounds related to 3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide, have been synthesized using the aza Diels-Alder reaction. These derivatives, formed through o-azaxylylene intermediates, have been structurally characterized and their chemical behavior studied (Cremonesi et al., 2010).
Carbonic Anhydrase Inhibitors
- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, similar in structure to the compound , have been synthesized. These compounds are effective inhibitors against various human carbonic anhydrase isoforms, showing potential in treating diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Activity
- A series of benzenesulfonamides, structurally related to the compound , exhibited antioxidant properties and inhibited enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Cognitive Enhancing Properties
- The compound SB-399885, which is similar in structure, acts as a potent, selective 5-HT6 receptor antagonist and has shown cognitive enhancing properties in models of aged rat water maze and novel object recognition. This suggests potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Antimicrobial and Anticancer Activity
- Some benzenesulfonamides have been synthesized and screened for antimicrobial activity, showing significant activity against several microbial strains. These compounds also displayed promising results in in vitro anticancer evaluations (Desai et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which this compound is a part of, are known to have various biological activities . They can interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to affect various biological activities . These activities can influence different biochemical pathways and their downstream effects .
Result of Action
Indole derivatives, which this compound is a part of, are known to have various biological activities . These activities can lead to different molecular and cellular effects .
properties
IUPAC Name |
3-chloro-2-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-14-18(22)7-5-9-20(14)29(27,28)25-16-10-12-26(13-11-16)21-17-6-3-4-8-19(17)23-15(2)24-21/h5,7,9,16,25H,3-4,6,8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXSEUNJQEJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide |
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